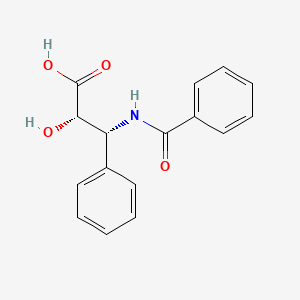

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid

Vue d'ensemble

Description

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its benzamido and hydroxy functional groups attached to a phenylpropanoic acid backbone. The compound’s stereochemistry, denoted by the (2S,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, followed by a series of reactions including protection, oxidation, and amination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired enantiomer from a racemic mixture .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the amide group produces an amine .

Applications De Recherche Scientifique

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

Mécanisme D'action

The mechanism by which (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid: An enantiomer with different stereochemistry.

(2R,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid: Another enantiomer with opposite stereochemistry.

(2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid: A similar compound with an amino group instead of a benzamido group.

Uniqueness

The uniqueness of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in selective reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Activité Biologique

Overview

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups, including a benzamido and hydroxy group, contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is CHNO, and it features a phenylpropanoic acid backbone with specific stereochemical configurations at the 2 and 3 positions. The presence of the benzamido group enhances its solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The compound can act as an enzyme substrate or inhibitor, influencing critical biochemical pathways. For instance, its structural similarity to natural substrates allows it to bind selectively to active sites on enzymes, potentially modulating their activity.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase. This inhibition can lead to reduced inflammation in various models of inflammatory diseases.

3. Antidiabetic Properties

Studies have demonstrated that this compound enhances glucose uptake in muscle cells, suggesting potential applications in managing diabetes. It may also inhibit α-glucosidase activity, contributing to lower postprandial blood glucose levels.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (2S,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | Structure | Similar antioxidant activity | Different stereochemistry |

| (2R,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | Structure | Reduced enzyme inhibition | Opposite stereochemistry |

| (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid | Structure | Neuroprotective effects | Lacks benzamido group |

Case Studies

- Antioxidant Efficacy : In a study evaluating the antioxidant capacity of various compounds, this compound was found to significantly reduce ROS levels in human hepatic cells exposed to oxidative stress. The results indicated a dose-dependent relationship between the concentration of the compound and its antioxidant effects.

- Anti-inflammatory Activity : A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers following treatment with this compound.

Propriétés

IUPAC Name |

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJVYOWKYPNSTK-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654468 | |

| Record name | (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54323-80-7 | |

| Record name | (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.